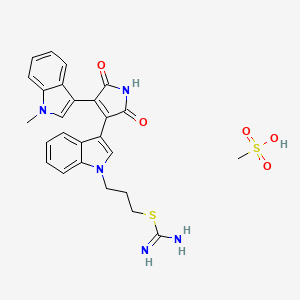

Ro 31-8220 mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWVGDJBSPLRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896763 | |

| Record name | Ro 31-8220 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138489-18-6 | |

| Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 31-8220 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-31-8220 mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro 31-8220 Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Initially developed as a selective inhibitor for this family of serine/threonine kinases, subsequent research has revealed a broader spectrum of activity, encompassing other key kinases and cellular pathways. This technical guide provides an in-depth exploration of the mechanism of action of Ro 31-8220 mesylate, presenting quantitative data on its inhibitory profile, detailed experimental protocols for its characterization, and visual diagrams of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing Ro 31-8220 in their studies and for professionals involved in kinase-targeted drug discovery and development.

Core Mechanism of Action: Protein Kinase C Inhibition

Ro 31-8220 acts as an ATP-competitive inhibitor of Protein Kinase C (PKC). It demonstrates potent inhibitory activity against multiple PKC isoforms, making it a pan-PKC inhibitor. Its mechanism involves binding to the ATP-binding site within the catalytic domain of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the vast array of cellular processes regulated by PKC, including cell proliferation, differentiation, apoptosis, and immune responses.

Quantitative Inhibitory Profile

The inhibitory potency of Ro 31-8220 has been quantified against a range of kinases. The following tables summarize the key IC50 values reported in the literature.

Table 1: Inhibitory Activity (IC50) of Ro 31-8220 against Protein Kinase C Isoforms

| Kinase Isoform | IC50 (nM) | Reference(s) |

| PKCα | 5 | [1][2][3][4] |

| PKCβI | 24 | [1][2][3][4] |

| PKCβII | 14 | [1][2][3][4] |

| PKCγ | 27 | [1][2][3][4] |

| PKCε | 24 | [1][2][3][4] |

| Rat Brain PKC | 23 | [1][2][3] |

Table 2: Inhibitory Activity (IC50) of Ro 31-8220 against Other Kinases (PKC-Independent Effects)

| Kinase | IC50 (nM) | Reference(s) |

| MAPKAP-K1b (RSK2) | 3 | [1][2][5] |

| MSK1 | 8 | [1][2][5] |

| S6K1 | 15 | [1][2][5] |

| GSK3β | 38 | [1][2][5] |

Table 3: Cellular Effects of Ro 31-8220

| Cellular Process | Cell Line/System | IC50 | Reference(s) |

| Mitogen-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells | 80 nM | [6][7] |

| IL-2-dependent T-lymphoblast Proliferation | Human T-lymphoblasts | 350 nM | [6][7] |

| Growth Inhibition | A549 Human Lung Carcinoma Cells | 0.78 µM | [3] |

| Growth Inhibition | MCF-7 Human Breast Carcinoma Cells | 0.897 µM | [3] |

| Growth Inhibition | Human Glioblastoma Cell Lines | ~2 µM | [8] |

Signaling Pathways Modulated by Ro 31-8220

PKC-Dependent Pathways

As a potent PKC inhibitor, Ro 31-8220 directly interferes with the canonical PKC signaling cascade. This pathway is initiated by the generation of diacylglycerol (DAG) and intracellular calcium, leading to the activation of PKC isoforms. Activated PKC then phosphorylates a multitude of downstream targets, regulating diverse cellular functions. Ro 31-8220's blockade of this pathway has been shown to inhibit T-cell activation and proliferation.[6][7]

PKC-Independent Pathways

Despite its design as a PKC-selective inhibitor, Ro 31-8220 exhibits significant off-target effects that are independent of its action on PKC.[1][2][9][10] These PKC-independent mechanisms are crucial for interpreting experimental results and understanding the compound's full biological activity.

Key PKC-independent effects include:

-

Activation of c-Jun N-terminal Kinase (JNK): Ro 31-8220 strongly activates the JNK signaling pathway, a key regulator of stress responses and apoptosis.[4][10][11] This effect is not mimicked by other PKC inhibitors, indicating a distinct mechanism of action.[11]

-

Inhibition of Glycogen Synthase Kinase 3 (GSK3): Ro 31-8220 is a potent inhibitor of GSK3, a kinase involved in a wide range of cellular processes, including metabolism, proliferation, and apoptosis.[1][12]

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components: Ro 31-8220 has been shown to inhibit the expression of MAP Kinase Phosphatase-1 (MKP-1) and inhibit extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][11]

-

Induction of Apoptosis: Ro 31-8220 induces apoptosis in various cell lines, including glioblastoma and HL-60 cells.[8][13] This pro-apoptotic effect is mediated through the mitochondrial pathway, involving cytochrome c release and caspase-3 activation, and can occur independently of PKC inhibition.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of Ro 31-8220.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro IC50 of Ro 31-8220 against PKC.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Peptide-γ: GPRPLFCRKGSLRQKW)[3]

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[3]

-

Cofactor Solution: 10 mM MgCl₂, 0.6 mM CaCl₂, 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)[3]

-

Ro 31-8220 stock solution (in DMSO)

-

P81 phosphocellulose paper

-

75 mM orthophosphoric acid

-

Ethanol

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of Ro 31-8220 in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

Cofactor Solution

-

0.2 mg/mL substrate peptide

-

10 µM [γ-³²P]ATP

-

Desired concentration of Ro 31-8220 (or DMSO for control)

-

-

Initiate the reaction by adding 2.5 m-units of purified PKC enzyme.

-

Incubate the reaction at 30°C for 10 minutes.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the papers with ethanol and allow them to dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Ro 31-8220 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Determining Cell Viability (IC50)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the IC50 of Ro 31-8220.

Materials:

-

Adherent cells of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Ro 31-8220 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of Ro 31-8220 in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Ro 31-8220 to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Caspase-3 Fluorometric Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, induced by Ro 31-8220.

Materials:

-

Cells of interest

-

Ro 31-8220

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-AFC)

-

Assay buffer

-

Black, clear-bottom 96-well plate

-

Fluorometric plate reader (Ex/Em = 400/505 nm)

Procedure:

-

Seed cells and treat with Ro 31-8220 at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated or vehicle-treated control.

-

Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 assay kit.

-

Determine the protein concentration of the lysates.

-

In a black 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Add the caspase-3 substrate (DEVD-AFC) and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity. Compare the fluorescence of the Ro 31-8220-treated samples to the control to determine the fold-increase in caspase-3 activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like Ro 31-8220.

Conclusion

This compound is a powerful pharmacological tool for studying cellular signaling. While its primary mechanism of action is the potent inhibition of PKC isoforms, its significant PKC-independent effects, particularly on the JNK and GSK3 pathways, must be carefully considered in the design and interpretation of experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize Ro 31-8220 and to further elucidate its complex biological activities. For drug development professionals, the off-target profile of Ro 31-8220 underscores the importance of thorough selectivity screening in the development of next-generation kinase inhibitors.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. A role of protein kinase Cμ in signalling from the human adenosine A1 receptor to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IP-Kinase Assay [bio-protocol.org]

- 13. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression [thno.org]

Ro 31-8220 mesylate PKC isoform selectivity

An In-Depth Technical Guide to the PKC Isoform Selectivity of Ro 31-8220 Mesylate

Introduction

This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) belonging to the bisindolylmaleimide class of compounds.[1] It is widely utilized in cell signaling research to investigate the roles of PKC in various physiological and pathological processes, including cell growth, differentiation, and apoptosis.[1][2] While often described as a pan-PKC inhibitor, a detailed understanding of its selectivity across different PKC isoforms and its activity against other kinases is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the PKC isoform selectivity of this compound, including quantitative inhibitory data, experimental methodologies, and relevant signaling pathway context.

Quantitative Kinase Inhibitory Data

The inhibitory activity of this compound has been quantified against a range of PKC isoforms and other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: this compound IC50 Values for PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 5, 33[1][3][4][5][6] |

| PKCβI | 24[1][3][4][5] |

| PKCβII | 14[1][3][4][5] |

| PKCγ | 27[1][3][4][5] |

| PKCε | 24[1][3][4][5] |

| Rat Brain PKC (mixture) | 23[3][5] |

Table 2: this compound IC50 Values for Other Kinases (Off-Target Activity)

| Kinase | IC50 (nM) |

| MAPKAP-K1b (RSK2) | 3[3][5][6] |

| MSK1 | 8[3][5][6] |

| S6K1 | 15[3][5][6] |

| GSK3β | 38[3][5][6] |

Ro 31-8220 was found to have no significant effect on MKK3, MKK4, MKK6, and MKK7.[3][5]

Signaling Pathway Context

PKC enzymes are key nodes in signal transduction pathways that regulate a multitude of cellular functions. Their activation is typically initiated by signals from cell surface receptors that lead to the production of second messengers.

Caption: Generalized PKC signaling pathway and the inhibitory action of Ro 31-8220.

Experimental Protocols

The determination of kinase inhibitor selectivity is performed using in vitro kinase assays. While specific laboratory protocols may vary, the general workflow involves the quantification of phosphate transfer from ATP to a specific substrate by a purified kinase enzyme in the presence of the inhibitor.

General In Vitro Kinase Assay Protocol (Radiometric)

A common method for assessing PKC activity involves a radiometric assay.[7]

-

Preparation of Reaction Mixture: A standard assay mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), cofactors (e.g., 10 mM MgCl₂, 0.6 mM CaCl₂), and PKC activators (e.g., 1.25 mg/mL phosphatidylserine and 1.25 ng/mL phorbol 12-myristate 13-acetate).[7]

-

Enzyme and Inhibitor Incubation: Purified, recombinant PKC isoforms are pre-incubated with varying concentrations of this compound.

-

Initiation of Kinase Reaction: The reaction is initiated by adding a specific peptide substrate and [γ-³²P]ATP.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by adding a solution like EDTA or by spotting the mixture onto phosphocellulose paper.

-

Quantification: The amount of ³²P incorporated into the substrate is measured. This is achieved by separating the phosphorylated substrate from the excess [γ-³²P]ATP and quantifying the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Alternative non-radioactive methods, such as those based on fluorescence polarization (FP), are also employed for high-throughput screening.[8]

Caption: A typical experimental workflow for determining kinase inhibitor IC50 values.

Selectivity Profile and Off-Target Effects

While Ro 31-8220 is a potent inhibitor of conventional and novel PKC isoforms, it does not exhibit a high degree of selectivity between them.[7] Furthermore, it potently inhibits several other kinases from the AGC family with similar or even greater potency than some PKC isoforms.[3][7] This lack of absolute specificity means that cellular effects observed following treatment with Ro 31-8220 may not be solely attributable to PKC inhibition.[9][10] Notably, Ro 31-8220 has been shown to activate c-Jun N-terminal kinase (JNK) and inhibit other targets in a PKC-independent manner.[3][10]

Caption: Kinase selectivity profile of this compound with IC50 values.

Conclusion

This compound is a potent inhibitor of multiple PKC isoforms, demonstrating low nanomolar IC50 values. However, it is not highly selective among the different isoforms and exhibits significant inhibitory activity against other kinases, particularly within the AGC kinase family. Researchers and drug development professionals should consider this broad selectivity profile when designing experiments and interpreting data, employing complementary approaches such as the use of other, more selective inhibitors or genetic methods to validate findings attributed to the inhibition of specific PKC isoforms.

References

- 1. Ro 31-8220 | CAS:125314-64-9 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]

- 10. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of Ro 31-8220 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ro 31-8220 mesylate is a potent, cell-permeable, and reversible bisindolylmaleimide compound widely utilized in cellular and biochemical research.[1] While it was initially characterized as a highly selective and potent inhibitor of Protein Kinase C (PKC) isoforms, subsequent research has revealed a broader kinase inhibitory profile.[2][3] This compound competitively targets the ATP-binding site of sensitive kinases, making it a valuable tool for dissecting complex signaling cascades.[4][5] However, its off-target effects necessitate careful experimental design and interpretation. This guide provides a comprehensive overview of the downstream signaling pathways modulated by Ro 31-8220, detailed experimental protocols, and quantitative data to support researchers in their investigations.

Data Presentation: Quantitative Kinase Inhibition and Cellular Activity

The efficacy of Ro 31-8220 has been quantified against a range of protein kinases and cell lines. The following tables summarize its inhibitory concentrations (IC50) for key molecular targets and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Ro 31-8220

| Target Kinase | IC50 (nM) | Reference(s) |

| PKC Isoforms | ||

| PKCα | 5 | [2][4][6] |

| PKCβI | 24 | [2][4][6] |

| PKCβII | 14 | [2][4][6] |

| PKCγ | 27 | [2][4][6] |

| PKCε | 24 | [2][4][6] |

| Rat Brain PKC | 23 | [2][6] |

| Other Kinases | ||

| MAPKAP-K1b (RSK2) | 3 | [2][3] |

| MSK1 | 8 | [2][3] |

| S6K1 | 15 | [2][3] |

| GSK3β | 38 | [2][3] |

| GSK-3 (in cell lysates) | 6.8 | [7] |

| CDC2 | 100 | [8] |

| SIRT1 | 3,500 | [9] |

| SIRT2 | 800 | [9] |

Table 2: Anti-proliferative Activity of Ro 31-8220 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCT-116 | Colon Carcinoma | 0.84 | [2] |

| MCF7 | Breast Adenocarcinoma | 1.96 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 1.77 | [2] |

| PC-3 | Prostate Adenocarcinoma | 1.74 | [2] |

| A549 | Lung Carcinoma | 0.78 | [6] |

| Glioblastoma (various) | Brain Tumor | ~2 | [8] |

Core Signaling Pathways and Mechanisms of Action

Ro 31-8220 exerts its cellular effects through the modulation of multiple, sometimes opposing, signaling pathways. These can be broadly categorized into PKC-dependent and PKC-independent mechanisms.

PKC-Dependent Signaling Pathways

As a primary inhibitor of conventional and novel PKC isoforms, Ro 31-8220 directly blocks the canonical PKC signaling cascade. PKC enzymes are crucial transducers of signals originating from growth factor receptors and G-protein coupled receptors, which activate phospholipase C (PLC) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). Ro 31-8220's inhibition of PKC prevents the phosphorylation of downstream substrates, impacting numerous cellular processes.

-

MAPK/ERK Pathway Inhibition: PKC can activate the Raf-MEK-ERK (MAPK) cascade, a central pathway controlling cell proliferation, differentiation, and survival.[10] By inhibiting PKC, Ro 31-8220 can attenuate the activation of ERK1/2 (p42/p44 MAPK).[3][11]

-

Gene Expression Modulation: The compound has been shown to inhibit the growth factor-stimulated expression of immediate-early genes like c-Fos, a downstream target of the MAPK/ERK pathway.[12][13]

PKC-Independent Signaling Pathways

A significant body of evidence demonstrates that Ro 31-8220 has profound cellular effects that cannot be attributed to PKC inhibition alone.[13][14][15] These off-target activities are critical to consider for data interpretation.

-

JNK Pathway Activation and Gene Expression: Paradoxically, Ro 31-8220 is a potent activator of the c-Jun N-terminal kinase (JNK) pathway, also known as the stress-activated protein kinase (SAPK) pathway.[2][13] This activation occurs independently of PKC, as it is not blocked by PKC downregulation or other specific PKC inhibitors.[13] Concurrently, Ro 31-8220 strongly induces the expression of c-Jun while inhibiting MAP Kinase Phosphatase-1 (MKP-1).[2][12][13] This suggests the compound engages with upstream regulators of the JNK cascade.

-

Induction of Apoptosis: Ro 31-8220 is a potent inducer of apoptosis in numerous cell lines, including glioblastoma and leukemia cells.[8][15] This effect is often independent of its PKC inhibitory activity.[15] The apoptotic process initiated by Ro 31-8220 involves the canonical mitochondrial pathway, characterized by cytochrome c release and subsequent activation of caspase-3.[4] Furthermore, it can lead to a rapid decrease in the anti-apoptotic protein Bcl-2.[8]

-

Cell Cycle Arrest: Treatment with Ro 31-8220 can cause a robust cell cycle arrest, typically at the G2/M phase.[8][16] This has been directly linked to the inhibition of CDC2 kinase (also known as CDK1), a key regulator of the G2/M transition.[8] In some cell types, a G0/G1 arrest has also been observed.[17]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of Ro 31-8220.

In Vitro Kinase Activity Assay

This protocol describes a radiometric filter-binding assay to determine the IC50 of Ro 31-8220 against a specific kinase.

Materials:

-

Purified active kinase

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10% (v/v) Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Serial Dilutions: Serially dilute the Ro 31-8220 stock solution in kinase assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.

-

Set Up Reaction: In a microcentrifuge tube, combine the kinase assay buffer, purified kinase, and peptide substrate.

-

Inhibitor Pre-incubation: Add the diluted Ro 31-8220 or DMSO control to the reaction tubes. Gently mix and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-50 µM).

-

Incubation: Incubate the reaction mixture for 15-30 minutes at 30°C. Ensure the reaction is within the linear range.

-

Stop Reaction & Spot: Stop the reaction by spotting a portion (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Wash: Immediately place the P81 papers in a beaker containing 10% phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.

-

Count: Air-dry the P81 papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Ro 31-8220 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation state of key signaling proteins (e.g., PKC substrates, ERK, c-Jun) in cells treated with Ro 31-8220.

Materials:

-

Cultured cells

-

Ro 31-8220

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Ro 31-8220 for the specified time. Include vehicle (DMSO) controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cultured cells

-

96-well plates

-

Ro 31-8220

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Ro 31-8220. Include vehicle-only and no-cell (blank) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilize Formazan: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Measure Absorbance: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting percent viability against the log of the compound concentration.

Conclusion

References

- 1. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ro-31-8220 [sigmaaldrich.com]

- 10. pnas.org [pnas.org]

- 11. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H(1) receptor in DDT(1)MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]

- 15. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological inhibition of protein kinase C activity could induce apoptosis in gastric cancer cells by differential regulation of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 31-8220 Mesylate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoenzymes.[1] Initially developed for its high selectivity for PKC, subsequent research has revealed its activity against a broader spectrum of protein kinases, making it a valuable tool in cancer research.[2][3] This technical guide provides an in-depth overview of Ro 31-8220 mesylate, focusing on its mechanism of action, its application in oncology, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action

Ro 31-8220 functions primarily as an ATP-competitive inhibitor of protein kinases. While it is widely recognized as a pan-PKC inhibitor, it demonstrates significant activity against several other kinases, often with comparable or greater potency. Its effects in cancer cells are multifaceted, stemming from both PKC-dependent and PKC-independent pathways.[2][4]

Primary Kinase Targets

Ro 31-8220 exhibits potent inhibitory activity against a range of kinases crucial to cell signaling, proliferation, and survival. Its selectivity is not absolute, and it potently inhibits other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[2][5] This broad-spectrum activity contributes to its anti-cancer effects but also necessitates careful interpretation of experimental results.

PKC-Independent Effects

Research has demonstrated that Ro 31-8220 can induce biological effects independently of its PKC inhibitory action. These include the activation of the c-Jun N-terminal kinase (JNK) pathway, inhibition of mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, and the induction of c-Jun expression.[1][2] Furthermore, Ro 31-8220 has been shown to induce apoptosis through mechanisms that are not reversed by other PKC inhibitors, suggesting the involvement of other molecular targets.[6]

Data Presentation: Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency of Ro 31-8220 against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Ro 31-8220

| Kinase Target | IC50 (nM) | Source |

|---|---|---|

| PKCα | 5 - 33 | [2][5] |

| PKCβI | 24 | [1][2] |

| PKCβII | 14 | [1][2] |

| PKCγ | 27 | [1][2] |

| PKCε | 24 | [1][2] |

| Rat Brain PKC | 23 | [2][4] |

| MAPKAP-K1b (RSK2) | 3 | [2][5] |

| MSK1 | 8 | [2][5] |

| S6K1 | 15 | [2][5] |

| GSK3β | 38 | [2][5] |

| CDC2 Histone H1 Kinase | 100 |[7] |

Table 2: Anti-proliferative Activity of Ro 31-8220 in Cancer Cell Lines | Cell Line | Cancer Type | IC50 (µM) | Source | | :--- | :--- | :--- | | HCT-116 | Colon Carcinoma | 0.84 |[2] | | MCF-7 | Breast Carcinoma | 0.897 - 1.96 |[2][4] | | A549 | Lung Carcinoma | 0.78 |[4] | | Glioblastoma Cell Lines (various) | Glioblastoma | ~2 | | | HL-60 | Promyelocytic Leukemia | 0.07 (inhibition of PMA-induced differentiation) | |

Signaling Pathways and Visualizations

Ro 31-8220 modulates several critical signaling pathways implicated in cancer progression. The following diagrams, generated using Graphviz, illustrate these interactions.

Core Signaling Inhibition by Ro 31-8220

Ro 31-8220 exerts its anti-cancer effects by inhibiting multiple kinases that are central to cell growth, proliferation, and survival signaling cascades.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 31-8220 Mesylate in Neuroscience Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, also known as Bisindolylmaleimide IX, is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC).[1] As an ATP-competitive inhibitor, it binds to the catalytic domain of PKC isoforms, preventing the phosphorylation of their downstream targets.[1] This action disrupts cellular signaling pathways involved in a myriad of physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1] In neuroscience, Ro 31-8220 has become an invaluable pharmacological tool for elucidating the role of PKC in neuronal survival, neurotransmitter release, synaptic plasticity, and the pathophysiology of neurological and psychiatric disorders. This guide provides a comprehensive overview of its mechanism of action, quantitative data, experimental applications, and key protocols relevant to neuroscience research.

Mechanism of Action

Ro 31-8220 is a bisindolylmaleimide compound that acts as a potent inhibitor of multiple PKC isozymes.[2][3] Its primary mechanism involves competing with ATP for the kinase domain's binding site. It demonstrates high affinity for the conventional (α, βI, βII, γ) and novel (ε) PKC isoforms.[2][3][4]

While widely used as a PKC inhibitor, it is crucial for researchers to acknowledge its off-target effects. Ro 31-8220 is not entirely specific to PKC and has been shown to inhibit other kinases, often with similar or even greater potency.[5][6][7] This lack of absolute specificity necessitates careful experimental design, including the use of structurally unrelated inhibitors or genetic approaches to validate findings.[8][9] Additionally, Ro 31-8220 can directly suppress voltage-dependent sodium channels, an effect independent of its kinase inhibition.[5][7]

Quantitative Data: Inhibitory Profile

The efficacy of Ro 31-8220 is quantified by its half-maximal inhibitory concentration (IC50), which varies across different kinase enzymes.

Table 1: IC50 Values for Protein Kinase C (PKC) Isozymes

| PKC Isozyme | IC50 (nM) | Source(s) |

| PKCα | 5 | [2][3] |

| PKCβI | 24 | [2][3] |

| PKCβII | 14 | [2][3] |

| PKCγ | 27 | [2][3] |

| PKCε | 24 | [2][3] |

| Rat Brain PKC (mixed) | 23 | [2][3] |

Table 2: IC50 Values for Off-Target Kinases

| Kinase | IC50 (nM) | Source(s) |

| MAPKAP-K1b (RSK2) | 3 | [5][6] |

| MSK1 | 8 | [5][6] |

| S6K1 | 15 | [5][6] |

| GSK3β | 38 | [5][6] |

Applications in Neuroscience Research

Ro 31-8220 has been instrumental in dissecting the role of PKC in various neural processes.

Neuronal Survival and Apoptosis

Studies on cerebellar granule neurons have shown that inhibiting PKC with Ro 31-8220 can promote neuronal survival and protect against apoptosis induced by low potassium conditions.[10] This neuroprotective effect is linked to the upregulation of the Akt signaling pathway, as Ro 31-8220 treatment was found to increase Akt phosphorylation.[10] This suggests a cross-talk mechanism where PKC inhibition leads to the activation of a critical pro-survival pathway.

Neurotransmitter Release

Ro 31-8220 has been used to demonstrate that PKC activity is essential for certain forms of neurotransmitter release.

-

Dopamine Release: In the nucleus accumbens, Ro 31-8220 attenuates amphetamine-induced dopamine overflow.[11][12] This indicates that the mechanism by which amphetamine reverses the dopamine transporter is dependent on PKC activity.[11][12][13]

-

GABA Release: In cerebellar interneurons, somatic depolarization enhances GABA release through a pathway that involves calcium entry and subsequent PKC activation.[14] Ro 31-8220 blocks this enhancement of GABA release without affecting the initial calcium influx, pinpointing PKC as a critical downstream modulator.[14]

Drug-Seeking Behavior

Research into addiction has utilized Ro 31-8220 to explore the signaling cascades underlying drug-seeking behaviors. In rat models, microinjection of Ro 31-8220 into the nucleus accumbens shell dose-dependently attenuates the reinstatement of cocaine-seeking behavior.[15] This effect is linked to the mGluR5 signaling pathway, suggesting that mGluR5 activation promotes cocaine seeking through a mechanism that requires PKC.[15]

Experimental Protocols

The following are representative protocols summarizing methodologies from cited neuroscience research.

Protocol: In Vivo Microdialysis and Dopamine Measurement

This protocol is based on studies investigating amphetamine-induced dopamine release in the nucleus accumbens of freely moving rats.[11][12]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens core or shell.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Administration:

-

Baseline: aCSF is perfused to establish a stable baseline of extracellular dopamine.

-

Treatment: A solution containing 30 µM amphetamine with or without 10 µM Ro 31-8220 in aCSF is administered via reverse dialysis through the probe.

-

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after drug administration.

-

Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Interpretation: The change in dopamine levels from baseline is calculated to determine the effect of Ro 31-8220 on amphetamine-induced dopamine overflow.

Protocol: In Vitro Neuronal Cell Culture and Survival Assay

This protocol is adapted from studies on cerebellar granule neurons.[10]

-

Cell Culture: Cerebellar granule neurons are cultured from postnatal rat pups. Cells are plated on poly-L-lysine coated dishes and maintained in a serum-containing medium.

-

Trophic Deprivation: To induce apoptosis, the medium is switched to a serum-free formulation containing a physiological concentration of potassium (5 mM K+).

-

Inhibitor Treatment: Immediately following the switch to low-potassium medium, cells are treated with one of the following:

-

Vehicle control (e.g., DMSO).

-

Ro 31-8220 (e.g., 2 µM).

-

Other inhibitors or activators as needed (e.g., PI 3-K inhibitor LY294002).

-

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) under these conditions.

-

Viability Assessment: Neuronal survival is quantified using methods such as:

-

Morphological Analysis: Counting condensed, pyknotic nuclei after staining with a fluorescent DNA-binding dye (e.g., Hoechst 33342).

-

Biochemical Assays: Measuring caspase-3 activity or using an MTT assay.

-

-

Western Blotting (for mechanistic studies): Cell lysates are collected to analyze the phosphorylation status of proteins like Akt via Western blotting to determine the involvement of specific signaling pathways.

Protocol: In Vivo Behavioral Assay for Drug Seeking

This protocol is based on reinstatement models of cocaine seeking.[15]

-

Animal Model: Adult male rats.

-

Self-Administration Training: Rats are trained to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of the drug. This is paired with a cue (e.g., a light or tone).

-

Extinction Phase: Once self-administration is stable, the sessions are changed so that lever presses no longer deliver cocaine or the associated cue. This continues until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test:

-

Surgery: Rats are surgically implanted with cannulae targeting the nucleus accumbens shell.

-

Microinjection: Prior to the test session, rats receive a microinjection of either vehicle or Ro 31-8220 (e.g., 1.0 or 10.0 µM) directly into the accumbens shell.

-

Priming: Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).

-

-

Data Collection: The number of presses on the previously active lever is recorded during the reinstatement session. An increase in lever pressing indicates reinstatement of drug-seeking behavior.

-

Analysis: The number of active lever presses is compared between the vehicle-treated and Ro 31-8220-treated groups to determine if PKC inhibition reduces cocaine seeking.

Selectivity and Off-Target Considerations

Safety, Handling, and Storage

-

Safety: Ro 31-8220 mesylate should be handled as a hazardous substance.[18] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are required. Avoid ingestion, inhalation, and contact with skin and eyes.[18]

-

Solubility: The compound is soluble in organic solvents like DMSO (up to 100 mM) and ethanol (up to 5 mM), but sparingly soluble in aqueous buffers.[6][19] Stock solutions are typically prepared in DMSO.

-

Storage: For long-term stability (months to years), this compound should be stored as a solid, desiccated at -20°C.[1][18] Stock solutions in DMSO can be stored at -20°C for the long term.[1] Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a cornerstone pharmacological inhibitor for studying PKC-mediated signaling in the nervous system. Its utility is demonstrated across diverse research areas, from fundamental mechanisms of neuronal survival and synaptic communication to the complex behaviors underlying addiction and recovery from injury. However, researchers must remain vigilant about its known off-target activities. By employing rigorous experimental design and complementary validation techniques, Ro 31-8220 will continue to be an indispensable tool for advancing the frontiers of neuroscience.

References

- 1. medkoo.com [medkoo.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Inhibition of protein kinase C promotes neuronal survival in low potassium through an Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PKC inhibitor Ro31-8220 blocks acute amphetamine-induced dopamine overflow in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PKC Inhibitor Ro31-8220 Blocks Acute Amphetamine-Induced Dopamine Overflow in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Injection of the protein kinase C inhibitor Ro31-8220 into the nucleus accumbens attenuates the acute response to amphetamine: tissue and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Somatic Depolarization Enhances GABA Release in Cerebellar Interneurons via a Calcium/Protein Kinase C Pathway | Journal of Neuroscience [jneurosci.org]

- 15. jneurosci.org [jneurosci.org]

- 16. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of protein kinase C in the presynaptic nicotinic modulation of [3H]-dopamine release from rat striatal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. selleckchem.com [selleckchem.com]

Ro 31-8220 Mesylate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 31-8220 mesylate as a chemical probe. It is intended to serve as a valuable resource for researchers and professionals in drug development and cellular biology, offering detailed insights into its mechanism of action, selectivity, and practical applications in experimental settings.

Introduction

This compound is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of protein kinase C (PKC)[1][2]. As a chemical probe, it is widely used to investigate the physiological and pathological roles of PKC and other kinases in cellular signaling pathways. While initially characterized as a selective PKC inhibitor, subsequent studies have revealed its activity against a broader range of kinases, making a thorough understanding of its selectivity profile crucial for the accurate interpretation of experimental results. This guide summarizes the quantitative data on its inhibitory activity, provides detailed experimental protocols, and visualizes the key signaling pathways it modulates.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Bisindolylmaleimide IX mesylate | [1] |

| CAS Number | 138489-18-6 | [1] |

| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₄O₃S | |

| Molecular Weight | 553.65 g/mol | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 5 mM) | [3] |

| Storage | Desiccate at -20°C | [3] |

Mechanism of Action

Ro 31-8220 is a competitive inhibitor that targets the ATP-binding site of protein kinases[4]. Its primary targets are the conventional and novel isoforms of Protein Kinase C (PKC). However, it also exhibits potent inhibitory activity against several other serine/threonine kinases, a critical consideration for its use as a chemical probe.

Quantitative Data: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of Ro 31-8220 against a panel of protein kinases. This data is essential for designing experiments and interpreting results, particularly in distinguishing between PKC-dependent and off-target effects.

Table 1: Inhibition of Protein Kinase C (PKC) Isoforms

| Kinase | IC₅₀ (nM) | Reference |

| PKCα | 5 - 33 | [3][5][6] |

| PKCβI | 24 | [5][6] |

| PKCβII | 14 | [5][6] |

| PKCγ | 27 | [5][6] |

| PKCε | 24 | [5][6] |

| Rat Brain PKC | 23 | [5][6] |

Table 2: Off-Target Kinase Inhibition

| Kinase | IC₅₀ (nM) | Reference |

| MAPKAP-K1b (RSK2) | 3 | [3][5][6] |

| MSK1 | 8 | [3][5][6] |

| GSK3β | 2.8 - 38 | [3][5][6][7] |

| S6K1 | 15 - 38 | [3][5][6] |

| RSK1 | Potently Inhibited | [1] |

| PRK2 | Potently Inhibited | [1] |

| PKD1 | Potently Inhibited | [1] |

| CDK2-cyclin A | Potently Inhibited | [1] |

| PIM3 | Potently Inhibited | [1] |

| CaM Kinase II | 17,000 | [7] |

| Protein Kinase A (PKA) | 900 | [7] |

Table 3: Cellular Activity

| Cell Line/Assay | Effect | IC₅₀ / Concentration | Reference |

| A549 cell growth | Inhibition | 0.78 µM | [8] |

| MCF-7 cell growth | Inhibition | 0.897 µM | [8] |

| T-cell IL-2 production | Inhibition | 80 nM | [9] |

| T-lymphoblast proliferation | Inhibition | 350 nM | [9] |

| OCT1-mediated uptake | Inhibition | 0.18 µM | [3] |

Signaling Pathways Modulated by Ro 31-8220

Ro 31-8220 is a powerful tool for dissecting cellular signaling pathways. Its primary inhibitory effect on PKC, along with its influence on other kinases like GSK3 and the activation of JNK, allows for the investigation of complex signaling networks.

Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Ro 31-8220 is widely used to block PKC-mediated signaling.

References

- 1. WO2014039742A1 - Combination treatments for melanoma - Google Patents [patents.google.com]

- 2. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]

- 3. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ro-31-8220 [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 31-8220 Mesylate (CAS: 138489-18-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8220 mesylate is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) with a complex and multifaceted pharmacological profile. While it competitively inhibits multiple PKC isoforms in the nanomolar range, it also demonstrates significant activity against a panel of other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β. This off-target activity, particularly its ability to activate the c-Jun N-terminal kinase (JNK) pathway independently of PKC inhibition, necessitates careful experimental design and interpretation. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and biological activities of this compound. It includes detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to support its application in preclinical research and drug development.

Physicochemical Properties

This compound, also known as Bisindolylmaleimide IX mesylate, is a synthetic compound widely used in cell signaling research.[1][2] Its key physicochemical properties are summarized below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 138489-18-6 | [1][3] |

| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₄O₃S | [2][3] |

| Molecular Weight | 553.65 g/mol | [2][3][4] |

| Purity | ≥97% (HPLC) | [5][6] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 5 mM). | [5][7] |

| Storage | Store at -20°C, desiccated. | [1][5][7] |

Mechanism of Action and Biological Activity

Ro 31-8220 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][3] However, its biological effects are not limited to PKC inhibition, as it modulates the activity of several other protein kinases and signaling pathways.

Inhibition of Protein Kinase C

Ro 31-8220 exhibits potent inhibitory activity against multiple PKC isoforms. The IC₅₀ values for various PKC isoforms are detailed in the table below.

| Target | IC₅₀ (nM) | Reference(s) |

| PKCα | 5 | [8][9] |

| PKCβI | 24 | [8][9] |

| PKCβII | 14 | [8][9] |

| PKCγ | 27 | [8][9] |

| PKCε | 24 | [8][9] |

| Rat Brain PKC | 23 | [8][9] |

Off-Target Kinase Inhibition

Ro 31-8220 is known to inhibit a range of other kinases with high potency, which is a critical consideration in experimental design.

| Off-Target Kinase | IC₅₀ (nM) | Reference(s) |

| MAPKAP-K1b (RSK2) | 3 | [7][8][9] |

| MSK1 | 8 | [7][8][9] |

| S6K1 | 15 | [7][8][9] |

| GSK3β | 38 | [7][8][9] |

It is noteworthy that Ro 31-8220 does not significantly affect MKK3, MKK4, MKK6, and MKK7.[8][9]

Modulation of Signaling Pathways

The biological effects of Ro 31-8220 are mediated through its influence on various signaling pathways.

-

MAPK Pathway: Ro 31-8220 inhibits the expression of MAP kinase phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway.[8][10] It also inhibits ERK2.[6][7]

-

JNK Pathway: A key characteristic of Ro 31-8220 is its ability to activate c-Jun N-terminal kinase (JNK) and induce the expression of c-Jun.[8][10] This activation appears to be independent of its PKC inhibitory activity.[10]

-

TGF-β Signaling: Ro 31-8220 can induce a protein-protein interaction between mutant SMAD4R361H and SMAD3, which restores TGF-β-induced tumor suppression in certain cancer cells.[5][6]

-

Other Pathways: The compound has also been shown to directly suppress voltage-dependent Na⁺ channels in the micromolar range.[5][6][7][8]

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. air.uniud.it [air.uniud.it]

- 7. Ca2+ signalling in rat vascular smooth muscle cells: a role for protein kinase C at physiological vasoconstrictor concentrations of vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Cell Culture and Treatments [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Ro 31-8220 Mesylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ro 31-8220 mesylate, a potent and widely utilized protein kinase inhibitor. This guide details its chemical properties, mechanism of action, effects on key signaling pathways, and protocols for its use in experimental settings.

Core Properties and Chemical Data

This compound is a synthetic, cell-permeable bisindolylmaleimide that acts as a reversible and competitive inhibitor of a broad spectrum of protein kinases, most notably Protein Kinase C (PKC). Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 553.65 g/mol | [1][2] |

| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₃SO₃H (or C₂₆H₂₇N₅O₅S₂) | [1][2] |

| CAS Number | 138489-18-6 | [1] |

| Synonyms | Bisindolylmaleimide IX mesylate, Ro 31-8220 methanesulfonate | [2] |

| Purity | ≥97% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in ethanol | [1] |

| Storage | Desiccate at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound is predominantly recognized as a pan-PKC inhibitor, targeting multiple isoforms with high potency.[3] However, its activity extends to a range of other kinases, making it a broad-spectrum inhibitor. The compound's inhibitory effects are central to its role in dissecting cellular signaling pathways.

Primary Target: Protein Kinase C (PKC)

This compound demonstrates potent inhibition across various PKC isoforms. This non-selective inhibition of PKC isoforms makes it a valuable tool for studying the overall role of PKC in cellular processes.

| Target PKC Isoform | IC₅₀ (nM) | Citation(s) |

| PKCα | 5 | [3] |

| PKCβI | 24 | [3] |

| PKCβII | 14 | [3] |

| PKCγ | 27 | [3] |

| PKCε | 24 | [3] |

| Rat Brain PKC | 23 | [3] |

Broader Kinase Inhibition Profile

Beyond PKC, this compound potently inhibits several other key kinases involved in cell signaling, growth, and metabolism.[4][5] This broad specificity is a critical consideration in experimental design and data interpretation.

| Additional Kinase Target | IC₅₀ (nM) | Citation(s) |

| MAPKAP-K1b (RSK2) | 3 | [4][5] |

| MSK1 | 8 | [4][5] |

| GSK3β | 38 | [4][5] |

| S6K1 | 15 | [4][5] |

Impact on Cellular Signaling Pathways

The inhibitory action of this compound has profound effects on multiple downstream signaling cascades. While its primary effect is the blockade of PKC-mediated signaling, it also modulates other pathways, sometimes in a PKC-independent manner.[3][5]

PKC-Dependent Signaling

By inhibiting PKC, this compound blocks the phosphorylation of downstream substrates, thereby interfering with pathways that regulate cell proliferation, differentiation, apoptosis, and other critical cellular functions.[2]

Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.

Modulation of MAPK and JNK Pathways

This compound exhibits complex effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit MAPK and ERK2 while simultaneously activating c-Jun N-terminal kinase (JNK).[4][6] These effects may occur independently of PKC inhibition.[3][5]

Caption: Dual effects of Ro 31-8220 on MAPK/ERK and JNK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, based on cited literature.

In Vitro PKC Activity Assay

This protocol assesses the direct inhibitory effect of Ro 31-8220 on PKC enzyme activity using a radioactive kinase assay.

Materials:

-

Purified PKC enzyme

-

Synthetic peptide substrate (e.g., Peptide-γ: GPRPLFCRKGSLRQKW)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100

-

Cofactors: 10 µM MgCl₂, 0.6 mM CaCl₂, 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

75 mM orthophosphoric acid

-

Ethanol

-

Scintillation counter

Methodology:

-

Prepare the assay mixture containing 0.2 mg/mL peptide substrate, cofactors (MgCl₂, CaCl₂, phosphatidylserine, PMA), and [γ-³²P]ATP in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the assay tubes.

-

Initiate the reaction by adding 2.5 m-units of the PKC enzyme to each tube.

-

Incubate the reaction at 30°C for 10 minutes.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with ethanol and allow the papers to dry completely.

-

Quantify the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Ro 31-8220.[7]

Caption: Workflow for an in vitro radioactive PKC kinase assay.

Cell Proliferation and DNA Synthesis Assay

This protocol evaluates the effect of Ro 31-8220 on the growth and DNA synthesis of cancer cell lines.

Materials:

-

Human A549 lung or MCF-7 breast carcinoma cells

-

Appropriate cell culture medium (e.g., Ham's F-12 for A549, MEM for MCF-7) supplemented with 10% FCS and 2 mM glutamine

-

This compound stock solution (in DMSO)

-

[³H]Thymidine for DNA synthesis measurement

-

Coulter Counter or similar cell counting instrument

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Culture: Maintain cells in logarithmic growth phase, subculturing twice weekly.

-

Seeding: Seed cells in multi-well plates and allow them to adhere.

-

Treatment: Incubate the cells with various concentrations of this compound. The medium containing the inhibitor should be replenished every 48-72 hours.

-

Cell Proliferation Assessment:

-

After the incubation period (e.g., 4 days for A549, 6 days for MCF-7), detach the cells using trypsin-EDTA.

-

Determine the cell number for each treatment condition using a Coulter Counter.

-

-

DNA Synthesis Assessment (Optional):

-

Towards the end of the treatment period, pulse-label the cells with [³H]Thymidine for a few hours.

-

Harvest the cells, lyse them, and precipitate the DNA.

-

Measure the incorporated radioactivity to quantify the rate of DNA synthesis.

-

-

Data Analysis: Compare the cell counts or [³H]Thymidine incorporation in Ro 31-8220-treated cells to the vehicle-treated control cells to determine the inhibitory effect on proliferation.[7]

References

- 1. Ro31-8220 inhibits protein kinase C to block the phorbol ester-stimulated release of choline- and ethanolamine-metabolites from C6 glioma cells: p70 S6 kinase and MAPKAP kinase-1beta do not function downstream of PKC in activating PLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 138489-18-6 | NFA48918 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Scientific History of Ro 31-8220 Mesylate: A Technical Guide

An In-depth Examination of a Seminal Protein Kinase C Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ro 31-8220, a member of the bisindolylmaleimide class of compounds, emerged from early efforts to develop potent and selective inhibitors of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. This technical guide details the discovery and historical development of Ro 31-8220 mesylate, its mechanism of action, and its broader kinase inhibitory profile. It provides a comprehensive overview of the experimental protocols used in its characterization and summarizes its key quantitative data. Furthermore, this guide illustrates the complex signaling pathways modulated by Ro 31-8220, offering insights into both its PKC-dependent and independent effects that have made it a valuable tool in cellular biology and drug discovery.

Discovery and History

Ro 31-8220 was developed by scientists at Roche Products Ltd. in the late 1980s and early 1990s as part of a research program aimed at identifying selective inhibitors of Protein Kinase C (PKC). The initial lead for this series of compounds was the microbial alkaloid staurosporine, a potent but non-selective kinase inhibitor. Through systematic medicinal chemistry efforts, the bisindolylmaleimide scaffold was identified as a promising template for achieving both high potency and improved selectivity for PKC over other kinases.

A 1989 publication by Davis et al. from Roche described a series of potent and selective PKC inhibitors derived from staurosporine, which laid the groundwork for the development of Ro 31-8220.[1] Subsequent work, detailed in a 1993 paper by Wilkinson et al., further characterized the isoenzyme specificity of this series of bisindolylmaleimides, including Ro 31-8220 (also referred to as Bisindolylmaleimide IX).[2] These studies established Ro 31-8220 as a potent, cell-permeable, and ATP-competitive inhibitor of several PKC isoforms. Its commercial availability as a mesylate salt has facilitated its widespread use in research to dissect PKC-mediated signaling pathways.

Mechanism of Action

Ro 31-8220 functions primarily as a competitive inhibitor at the ATP-binding site of protein kinases. Its high affinity for the catalytic domain of conventional and novel PKC isoforms underlies its potent inhibition of this enzyme family. However, the highly conserved nature of the ATP-binding pocket among kinases results in Ro 31-8220 exhibiting activity against a range of other kinases, a crucial consideration in the interpretation of experimental results.

Kinase Inhibitory Profile

While initially characterized as a selective PKC inhibitor, subsequent comprehensive kinase profiling studies have revealed that Ro 31-8220 potently inhibits a number of other kinases, some with even greater potency than certain PKC isoforms. This "off-target" activity is a key feature of this compound and has been exploited by researchers to study other signaling pathways.

Table 1: Inhibitory Activity (IC50) of Ro 31-8220 Against a Panel of Protein Kinases

| Kinase Target | IC50 (nM) |

| Protein Kinase C (PKC) Isoforms | |

| PKCα | 5 - 33 |

| PKCβI | 24 |

| PKCβII | 14 |

| PKCγ | 27 |

| PKCε | 24 |

| Rat Brain PKC | 23 |

| Other Kinases | |

| MAPKAP-K1b (RSK2) | 3 |

| MSK1 | 8 |

| GSK3β | 38 |

| S6K1 | 15 |

| CaM Kinase II | 17,000 |

| Protein Kinase A (PKA) | 900 |

Note: IC50 values can vary depending on the assay conditions. The data presented are a summary from multiple sources.[1][2][3][4][5]

Signaling Pathways Modulated by Ro 31-8220

Ro 31-8220 impacts multiple signaling cascades, both as a direct consequence of PKC inhibition and through its effects on other kinases.

PKC-Dependent Signaling

By inhibiting conventional and novel PKC isoforms, Ro 31-8220 blocks the downstream signaling events mediated by these enzymes. This includes the phosphorylation of a wide array of substrate proteins involved in processes such as cell proliferation, differentiation, apoptosis, and inflammation.

PKC-Independent Signaling

Ro 31-8220 exerts significant effects on cellular signaling independently of PKC inhibition. One of the most well-documented is the activation of the c-Jun N-terminal kinase (JNK) pathway.[6] This is thought to occur through the inhibition of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), a negative regulator of JNK.[6]

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of Ro 31-8220.

In Vitro Protein Kinase C Assay (Radiolabeled)

This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)

-

Ro 31-8220 stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PKC substrate peptide, and the desired concentration of Ro 31-8220 or vehicle (DMSO).

-

Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

JNK Activity Assay (Non-Radioactive, ELISA-based)

This assay measures the phosphorylation of a JNK-specific substrate, such as c-Jun, in a microplate format.

Materials:

-

Cell lysates treated with Ro 31-8220 or control.

-

Microplate pre-coated with a GST-c-Jun fusion protein.

-

Assay buffer (containing ATP).

-

Primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)).

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

Microplate reader.

Procedure:

-

Add cell lysates to the wells of the GST-c-Jun coated microplate and incubate to allow JNK to bind to its substrate.

-

Wash the wells to remove unbound proteins.

-

Add assay buffer containing ATP to initiate the kinase reaction. Incubate at 30°C.

-

Wash the wells to stop the reaction.

-

Add the primary anti-phospho-c-Jun antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate. A blue color will develop.

-

Add the stop solution to turn the color yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to detect changes in the phosphorylation state of key MAPK pathway proteins (e.g., ERK, JNK) in response to Ro 31-8220 treatment.

Materials:

-

Cell lysates from cells treated with Ro 31-8220 or control.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-